molecular formula C30H50O2 B213094 Cholesteryl propionate CAS No. 633-31-8

Cholesteryl propionate

Cat. No. B213094
CAS RN: 633-31-8
M. Wt: 442.7 g/mol
InChI Key: CCORPVHYPHHRKB-AOZQTVIPSA-N
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Description

Cholesteryl propionate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is also known by its synonyms Cholest-5-en-3beta-yl propionate and 胆甾烯基丙酸酯 .


Synthesis Analysis

While specific synthesis methods for Cholesteryl propionate were not found in the search results, cholesterol-based compounds have seen recent advances in synthesis and applications . The synthesis of cholesterol derivatives is a complex process that involves multiple steps and various chemical reactions .


Molecular Structure Analysis

Cholesteryl propionate has a molecular formula of C30H50O2 and a molecular weight of 442.72 . It is a cholesteric liquid crystal . The structure of Cholesteryl propionate is complex, with a steroid skeleton of four fused rings .


Physical And Chemical Properties Analysis

Cholesteryl propionate has a melting point of 97-100°C . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

  • X-Ray Diffraction Studies : Cholesteryl propionate's molecular structure, specifically in its mesomorphic state, has been studied through X-ray diffraction. The research found that the molecular length of cholesteryl propionate increases with temperature (A. K. Zeminder et al., 1978).

  • Growth-Promoting Activity : Cholesteryl propionate has been found to support the growth of Attagenus piceus larvae in studies exploring its growth-promoting and inhibiting activities (H. McKennis, 1954).

  • Optical Activity : The optical activity of cholesteryl propionate in mixtures has been investigated, revealing its deviation from linearity at small concentrations (V. Alexandrov & I. Chistyakov, 1969).

  • Flow Properties in Liquid Crystals : Studies on the flow properties of cholesteryl propionate in liquid crystal and isotropic ranges indicate that it shows Newtonian flow in isotropic states and non-Newtonian flow in cholesteric liquid crystal phases (R. Porter & JULIAN F. Johnson, 1963).

  • Molecular Twisting Power : The molecular twisting power of cholesteryl propionate in mixtures has been measured, showing linear relations with temperature away from transitions (Shu-hsia Chen & L. S. Chou, 1981).

  • Ultrasonic Studies in Mixtures : Ultrasonic velocity and specific volume measurements in cholesteryl propionate mixtures reveal anomalous behavior in various parameters (A. K. George & A. Padmini, 1981).

  • Phase Transition Studies : Investigations into the divergence of cholesteric pitch near the smectic-A transition in cholesteryl nonanoate-propionate mixtures have been conducted (Shu-hsia Chen & Jin-Jei Wu, 1982).

  • Topical Application in Nanocapsules : Cholesteryl-cyclodextrin derivatives, including cholesteryl propionate, have been used in the manufacture of nanocapsules for topical application (S. Weisse et al., 2009).

Safety And Hazards

While specific safety and hazard information for Cholesteryl propionate was not found, it is generally recommended to avoid contact with skin and eyes, not to breathe dust, and to keep the compound in a dry, cool, and well-ventilated place .

Future Directions

Research on cholesterol and its derivatives, including Cholesteryl propionate, is ongoing. Future therapeutic directions include understanding the mechanism by which CETP mediates lipid transfer, which can guide the design of more effective CETP inhibitors that combat atherosclerotic cardiovascular disease . Additionally, the role of cholesterol in atherosclerosis and cardiovascular disease is a significant area of research .

properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-7-28(31)32-23-15-17-29(5)22(19-23)11-12-24-26-14-13-25(21(4)10-8-9-20(2)3)30(26,6)18-16-27(24)29/h11,20-21,23-27H,7-10,12-19H2,1-6H3/t21-,23+,24+,25-,26+,27+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCORPVHYPHHRKB-NXUCFJMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholesteryl propionate

CAS RN

633-31-8
Record name Cholesteryl propionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3.beta.)-, 3-propanoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cholest-5-en-3β-yl propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.175
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
341
Citations
GD Cole, WG Merritt, WW Walker - The Journal of Chemical …, 1968 - aip.scitation.org
… opposite of the results observed for cholesteryl propionate. … to the short spacings in cholesteryl propionate, whereas just the … The crystal modification in the cholesteryl propionate caused …
Number of citations: 12 aip.scitation.org
AK George, A Padmini - Molecular Crystals and Liquid Crystals, 1981 - Taylor & Francis
Mixtures of Cholesteryl Myristate (CM) and Cholesteryl Propionate (CP) were studied at four different concentrations. CM exhibits smectic, cholesteric and blue phases, while CP is a …
Number of citations: 15 www.tandfonline.com
VN Alexandrov, IG Chistyakov - Molecular Crystals, 1969 - Taylor & Francis
The optical activity of p-azoxyanisole and cholesteryl propionate as a function of wavelength, temperature and particularly of the concentration of the active substance has been studied. …
Number of citations: 10 www.tandfonline.com
R Chang - Molecular Crystals and Liquid Crystals, 1971 - Taylor & Francis
The low frequency Stokes Raman spectra of polycrystalline cholesteryl propionate, nonanoate and palmitate at room temperature are reported. Two high intensity peaks (18 and 26 cm −…
Number of citations: 9 www.tandfonline.com
SH Chen, LS Chou - Molecular Crystals and Liquid Crystals, 1981 - Taylor & Francis
… We have measured the pitch of cholesteryl propionate-nonanoate mixture at different weight … the pitch in the cholesteryl propionate-nonanoate mixture and cholesteryl propionate (CP), …
Number of citations: 3 www.tandfonline.com
B Cvikl, E Srebotnjak, M Dušić, V Dimic… - physica status solidi …, 1980 - Wiley Online Library
… The low-frequency Stokes Raman spectra on cholesteryl propionate and nonanoate [14] obtained in their solid state, were observed to be almost identical, which was interpreted as the …
Number of citations: 5 onlinelibrary.wiley.com
P Pollmann, B Miege - Molecular Crystals and Liquid Crystals, 1984 - Taylor & Francis
… In the light reflection measurements up to 3000 bars in a ternary mixture of cholesteryl propionate, -nonanoate and -tetradecanoate reported here, we show that liquid crystals without …
Number of citations: 7 www.tandfonline.com
AK Zeminder, B Jha, S Paul, R Paul - Molecular Crystals and …, 1978 - Taylor & Francis
… X-ray diffraction studies on cholesteryl propionate is reported in this paper. Apparent … X-ray diffraction studies on cholesteryl propionate at different temperature is reported in this paper. …
Number of citations: 1 www.tandfonline.com
P Adamski, LA Dylik-gromiec… - Molecular Crystals and …, 1980 - Taylor & Francis
… Cholesteryl propionate, nonanoate and decanoate were investigated. Investigations of Ay in … Determination of refractive indices no and n, for cholesteryl propionate, nonanoate and …
Number of citations: 3 www.tandfonline.com
K Fodor-Csorba, T Paksi, A Vajda… - Liquid Crystals …, 1998 - spiedigitallibrary.org
… benzoin methyl ether) in a cholesteryl propionate matrix. Our analysis … cholesteryl propionate suffered some chemical changes and, as a main product, 7-hydroxy-cholesteryl propionate …
Number of citations: 4 www.spiedigitallibrary.org

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